molecular formula C10H12ClNO3 B11876046 3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid

3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid

Cat. No.: B11876046
M. Wt: 229.66 g/mol
InChI Key: VDIJDTNTOITLPZ-UHFFFAOYSA-N
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Description

3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal and hydrogen gas . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted aromatic ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid is unique due to the presence of both an amino group and a chloro-substituted aromatic ring, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a versatile compound for various applications in research and industry.

Biological Activity

3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid, also known as (S)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂ClNO₃, which includes an amino group and a carboxylic acid group attached to a propanoic acid backbone along with a chloro and methoxy substituted phenyl group. This unique structure is crucial for its biological interactions.

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound shows moderate to good activity against various bacterial strains. For example, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for these bacteria range from approximately 4.69 µM to 156.47 µM.
  • Anticancer Activity : In vitro studies using the MTT assay have shown that this compound exhibits cytotoxic effects against human cancer cell lines, particularly glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cells. The compound was found to be more cytotoxic against U-87 cells compared to MDA-MB-231 cells .

The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses suggest that the compound may interact with specific molecular targets involved in cell signaling pathways, potentially influencing metabolic processes and cellular responses .

Interaction with Receptors

Studies have indicated that this compound may modulate neurotransmitter receptors, particularly glutamate receptors, which play a critical role in synaptic transmission and neuroprotection . This interaction could make it a candidate for further exploration in neurological disorders.

Case Studies

Several studies have explored the biological activity of derivatives of this compound:

  • Antioxidant Activity : Derivatives of this compound have been synthesized and tested for their antioxidant properties using the DPPH radical scavenging method. Some derivatives exhibited antioxidant activity significantly higher than that of ascorbic acid .
  • Cytotoxicity Studies : In research conducted on various cancer cell lines, certain derivatives showed promising results in inhibiting cell proliferation, with IC50 values indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureus, E. coliMIC values ranging from 4.69 µM to 156.47 µM
AnticancerU-87 glioblastoma, MDA-MB-231Cytotoxic effects observed
AntioxidantVarious derivativesHigher antioxidant activity than ascorbic acid

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

3-amino-2-(2-chloro-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12ClNO3/c1-15-6-2-3-7(9(11)4-6)8(5-12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)

InChI Key

VDIJDTNTOITLPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CN)C(=O)O)Cl

Origin of Product

United States

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